JTZ-951 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JTZ-951 hydrochloride is a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase. This compound has shown significant potential in the treatment of renal anemia by stabilizing hypoxia-inducible factor proteins and inducing erythropoiesis .
准备方法
JTZ-951 hydrochloride is chemically synthesized at the Central Pharmaceutical Research Institute, Japan Tobacco Inc. The synthetic route involves the use of triazolopyridine derivatives, which show potent prolyl hydroxylase inhibitory activities . The preparation method includes optimizing the efficacy of erythropoietin release in cells and in vivo by improving cell permeability .
化学反应分析
JTZ-951 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for the activation of the compound.
Reduction: Used to stabilize the compound in its active form.
Substitution: Commonly involves the replacement of functional groups to enhance the compound’s efficacy.
Common reagents used in these reactions include triazolopyridine derivatives and various catalysts to facilitate the reactions. The major products formed from these reactions are stable, active forms of this compound .
科学研究应用
JTZ-951 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hypoxia-inducible factor prolyl hydroxylase inhibitors.
Medicine: Shows therapeutic potential against tubular interstitial fibrosis and renal anemia.
Industry: Used in the development of next-generation treatments for renal anemia.
作用机制
JTZ-951 hydrochloride exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factor proteins, which in turn induces erythropoiesis without affecting the function of vascular endothelial growth factor . The molecular targets involved include hypoxia-inducible factor proteins and prolyl hydroxylase enzymes .
相似化合物的比较
JTZ-951 hydrochloride is unique compared to other similar compounds due to its potent inhibitory activity and favorable pharmacokinetic properties. Similar compounds include:
- Daprodustat
- Roxadustat
- Vadadustat
These compounds also inhibit hypoxia-inducible factor prolyl hydroxylase but differ in their chemical structures and pharmacokinetic profiles .
属性
分子式 |
C17H17ClN4O4 |
---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24);1H |
InChI 键 |
CREWSCYEFIKFBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。